4-(3-chlorophenyl)butanoic Acid
Overview
Description
4-(3-Chlorophenyl)butanoic acid is an organic compound with the molecular formula C10H11ClO2 It is a derivative of butanoic acid, where a 3-chlorophenyl group is attached to the fourth carbon of the butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-chlorophenyl)butanoic acid typically involves the reaction of 3-chlorobenzyl chloride with diethyl malonate, followed by hydrolysis and decarboxylation. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, followed by acidic hydrolysis and heating to induce decarboxylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Chlorophenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-(3-chlorophenyl)butanone or this compound.
Reduction: Formation of 4-(3-chlorophenyl)butanol or 4-(3-chlorophenyl)butane.
Substitution: Formation of 4-(3-methoxyphenyl)butanoic acid or other substituted derivatives.
Scientific Research Applications
4-(3-Chlorophenyl)butanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or analgesic properties, is ongoing.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)butanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the 3-chlorophenyl group can enhance binding affinity to certain molecular targets, influencing pathways involved in inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
- 4-(4-Chlorophenyl)butanoic acid
- 4-(2-Chlorophenyl)butanoic acid
- 3-(4-Chlorophenyl)butanoic acid
Comparison: 4-(3-Chlorophenyl)butanoic acid is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and binding properties. Compared to its isomers, it may exhibit different chemical and biological activities, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
4-(3-chlorophenyl)butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c11-9-5-1-3-8(7-9)4-2-6-10(12)13/h1,3,5,7H,2,4,6H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSCUPNTXJMPCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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